HIF‑1 Reporter Inhibition Potency: ER‑400583‑00 vs. HIF‑1 Inhibitor‑4 in U251 Cells
ER‑400583‑00 inhibits hypoxia‑induced HIF‑1 reporter activity in U251/VEGF‑PLAP cells with an IC₅₀ of 7.9 nM, making it 71‑fold more potent than HIF‑1 inhibitor‑4, which exhibits an IC₅₀ of 560 nM in the same assay system [1][2]. Both values were obtained using the identical U251‑based VEGF‑PLAP reporter platform under hypoxia, enabling direct cross‑study comparison [1][2].
| Evidence Dimension | IC₅₀ for inhibition of hypoxia‑induced HIF‑1 reporter activity |
|---|---|
| Target Compound Data | IC₅₀ = 7.9 nM (ER‑400583‑00) |
| Comparator Or Baseline | HIF‑1 inhibitor‑4: IC₅₀ = 560 nM |
| Quantified Difference | 71‑fold higher potency (560 / 7.9 ≈ 71×) |
| Conditions | U251/VEGF‑PLAP reporter cells; hypoxic conditions (2% O₂); 24 h exposure |
Why This Matters
Researchers requiring sensitive HIF‑1 reporter modulation in glioma models benefit from a >70‑fold potency advantage, reducing off‑target effects at active concentrations.
- [1] Okamoto K, Ito D, Miyazaki K, et al. Microregional antitumor activity of a small-molecule hypoxia-inducible factor 1 inhibitor. International Journal of Molecular Medicine. 2012;29(4):541-549. doi:10.3892/ijmm.2011.875 View Source
- [2] InvivoChem. HIF-1 inhibitor-4 product datasheet. Accessed 2026-04-29. View Source
